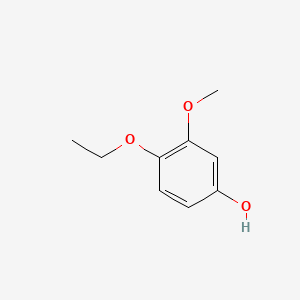

4-Ethoxy-3-methoxyphenol

Description

4-Ethoxy-3-methoxyphenol (CAS: Not explicitly provided; molecular formula: C₈H₁₀O₂; molecular weight: 138.1 g/mol) is a phenolic compound characterized by an ethoxy group at the para position and a methoxy group at the meta position relative to the hydroxyl group. It has been identified as a component in bio-oil derived from the thermo-catalytic decomposition of biomass, such as cotton seed press cake, where it contributes to fuel-range hydrocarbons . Additionally, it is noted for its antioxidant properties in extracts of Dioscorea hispida .

Properties

IUPAC Name |

4-ethoxy-3-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCNGIWZQGLXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310056 | |

| Record name | Phenol, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65383-58-6 | |

| Record name | Phenol, 4-ethoxy-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65383-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-methoxyphenol can be synthesized through several methods. One common approach involves the oxidation of anisole or phenetole using an unsubstituted alkanoic acid with 1-4 carbon atoms. The reaction is typically carried out under controlled conditions to ensure the selective introduction of hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of 4-Ethoxy-3-methoxyphenol often involves the use of peracids, such as peracetic acid, in the presence of a suitable solvent like chloroform or benzene. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Peracids like peracetic acid in chloroform or benzene.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

- Quinones from oxidation.

- Alcohols from reduction.

- Halogenated phenols from substitution reactions .

Scientific Research Applications

Pharmaceutical Applications

2.1. Antioxidant Properties

One of the prominent applications of 4-ethoxy-3-methoxyphenol is its role as an antioxidant . Research indicates that phenolic compounds can effectively scavenge free radicals, thereby preventing oxidative stress in biological systems . This property is crucial in the formulation of pharmaceuticals aimed at treating conditions related to oxidative damage.

2.2. COX-2 Inhibition

Recent studies have explored the potential of methoxyphenols, including 4-ethoxy-3-methoxyphenol, as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is implicated in inflammation and pain pathways, making these compounds valuable for developing anti-inflammatory drugs . The synthesis of isomeric methoxy analogs has shown promise in targeting COX-2 selectively, which could lead to new therapeutic agents for inflammatory diseases .

Industrial Applications

3.1. Antioxidants in Plastics

4-Ethoxy-3-methoxyphenol has been identified as a potential antioxidant additive in plastic materials. Its ability to inhibit oxidation helps enhance the durability and longevity of plastic products by preventing degradation over time .

3.2. Flavoring Agents

In the food industry, this compound serves as a flavoring agent , contributing to the sensory profile of various food products. Its pleasant aroma and taste make it suitable for use in flavor formulations .

Material Science Applications

4.1. Ultraviolet Absorbers

The compound has been studied for its effectiveness as an ultraviolet (UV) absorber in coatings and polymers. By absorbing UV radiation, it helps protect materials from photodegradation, thus extending their lifespan and maintaining their aesthetic qualities .

4.2. Flame Retardants

Research indicates that m-aryloxy phenols can also act as flame retardants , reducing flammability in various materials. This application is particularly relevant in industries where fire safety is paramount .

Table 1: Summary of Key Applications and Findings

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxyphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Molecular Targets: It interacts with enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

Comparison with Similar Compounds

4-Ethoxy-3-methoxyphenylacetic Acid (CAS 93-40-3)

- Molecular Formula : C₁₁H₁₄O₄

- Key Features : An acetic acid derivative with ethoxy and methoxy substituents.

- Applications : Used in pharmaceutical synthesis due to its carboxylic acid functionality, which enhances solubility and reactivity in drug formulations .

Phenolic Derivatives with Hydroxy/Methoxy Groups

4-Hydroxy-3-methoxyphenethanol (CAS 2380-78-1)

- Molecular Formula : C₉H₁₂O₃

- Key Features: Contains a hydroxy-methoxy phenolic core with an ethanol side chain.

- Applications: Potential use in pharmaceuticals, though safety data highlight risks requiring medical consultation upon exposure .

- Comparison: The ethanol chain introduces higher hydrophilicity compared to 4-Ethoxy-3-methoxyphenol, altering its partitioning in biological systems .

2-Methoxy-4-vinylphenol (CAS 7786-61-0)

- Molecular Formula : C₉H₁₀O₂

- Key Features: A vinyl-substituted methoxyphenol.

- Applications : Imparts flavor in foods (e.g., coffee, asparagus) and acts as a pheromone in insects .

- Comparison: The vinyl group enhances volatility, making it suitable for aroma applications, whereas 4-Ethoxy-3-methoxyphenol’s ethoxy group likely reduces volatility .

Methoxy-Substituted Benzyl Alcohols

4-Methoxybenzyl Alcohol (CAS 105-13-5)

- Molecular Formula : C₈H₁₀O₂

- Key Features : A benzyl alcohol with a para-methoxy group.

- Applications : Pharmaceutical intermediate; restricted use due to toxicity concerns .

Antioxidant Phenolic Acids

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Molecular Formula : C₉H₈O₄

- Key Features: Dihydroxy phenolic structure.

- Applications : Widely studied antioxidant in food and cosmetics .

- Comparison: The catechol (ortho-dihydroxy) structure in caffeic acid confers higher radical-scavenging activity than 4-Ethoxy-3-methoxyphenol’s single hydroxyl group .

4-Hydroxybenzoic Acid

- Molecular Formula : C₇H₆O₃

- Key Features: Simple phenolic acid with a carboxylic acid group.

- Applications : Preservative in food and cosmetics .

- Comparison: The carboxylic acid group enhances acidity (pKa ~4.5) compared to 4-Ethoxy-3-methoxyphenol (pKa ~10 for phenolic OH), affecting solubility and reactivity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Differences

- Antioxidant Activity: 4-Ethoxy-3-methoxyphenol’s single hydroxyl group limits its antioxidant efficacy compared to caffeic acid, which has two adjacent hydroxyl groups for radical quenching .

- Volatility and Flavor: The ethoxy group in 4-Ethoxy-3-methoxyphenol reduces volatility, making it less suitable for flavor applications compared to 2-Methoxy-4-vinylphenol .

- Pharmaceutical Utility: 4-Ethoxy-3-methoxyphenylacetic acid’s carboxylic acid group enables salt formation, enhancing bioavailability compared to the parent phenol .

- Safety Profile: 4-Methoxybenzyl alcohol and 4-Hydroxy-3-methoxyphenethanol require stringent handling due to toxicity risks, whereas 4-Ethoxy-3-methoxyphenol’s hazards are less documented but inferred to align with phenolic compounds .

Biological Activity

4-Ethoxy-3-methoxyphenol, also known as ethyl ferulate, is a phenolic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with 4-Ethoxy-3-methoxyphenol, focusing on its antioxidant, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of 4-Ethoxy-3-methoxyphenol can be represented as follows:

This compound features an ethoxy group and a methoxy group attached to a phenolic ring, which contributes to its biological activity.

Antioxidant Activity

Numerous studies have investigated the antioxidant properties of phenolic compounds, including 4-Ethoxy-3-methoxyphenol. The antioxidant activity is often assessed through various assays such as DPPH radical scavenging.

- DPPH Radical Scavenging Assay : Research indicates that 4-Ethoxy-3-methoxyphenol exhibits significant radical scavenging activity. In comparative studies, it has shown effectiveness similar to well-known antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4-Ethoxy-3-methoxyphenol | 70.5 |

| Ascorbic Acid | 75.0 |

Anticancer Activity

The anticancer potential of 4-Ethoxy-3-methoxyphenol has been explored in various cancer cell lines. Notably, studies have demonstrated its cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

- MTT Assay Results : The cytotoxicity of 4-Ethoxy-3-methoxyphenol was evaluated using the MTT assay, revealing a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 25 |

| MDA-MB-231 | 40 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of 4-Ethoxy-3-methoxyphenol have also been documented. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 in various in vitro models.

- COX-2 Inhibition Study : In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), treatment with 4-Ethoxy-3-methoxyphenol resulted in a significant reduction in COX-2 expression.

| Treatment | COX-2 Expression (Relative Units) |

|---|---|

| Control | 100 |

| 4-Ethoxy-3-methoxyphenol | 45 |

The mechanisms underlying the biological activities of 4-Ethoxy-3-methoxyphenol include:

- Antioxidant Mechanism : The donation of hydrogen atoms from the hydroxyl groups in the phenolic structure helps neutralize free radicals.

- Anticancer Mechanism : Induction of apoptosis and modulation of signaling pathways involved in cell proliferation.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory markers.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 4-Ethoxy-3-methoxyphenol:

- Study on Antioxidant Properties : A study conducted on various methoxy-substituted phenols demonstrated that compounds with similar structures exhibit enhanced antioxidant activities due to their ability to scavenge free radicals effectively .

- Anticancer Research : A recent publication focused on the anticancer effects of phenolic compounds, including derivatives of ferulic acid, which share structural similarities with 4-Ethoxy-3-methoxyphenol .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Ethoxy-3-methoxyphenol in laboratory settings?

- Methodological Answer:

- Use NIOSH-approved respiratory protection (e.g., P95 respirators for low exposure; OV/AG/P99 for higher concentrations) and EN 166-compliant safety goggles .

- Prevent environmental contamination by avoiding drainage system release and using sealed containers for waste disposal .

- Store in dry, ventilated areas at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers confirm the identity and purity of 4-Ethoxy-3-methoxyphenol?

- Methodological Answer:

- Structural Identification: Use NMR (¹H/¹³C) and FT-IR spectroscopy to verify functional groups (e.g., methoxy and ethoxy peaks) .

- Purity Assessment: Employ HPLC with UV detection (λ = 280 nm) or GC-MS for volatile impurities. Compare observed melting points (e.g., ~40–42°C for related methoxyphenol derivatives) to literature values .

Q. What are the key physicochemical properties of 4-Ethoxy-3-methoxyphenol relevant to experimental design?

- Methodological Answer:

- Critical Properties Table:

- Stability: Stable under dry, room-temperature conditions but may degrade in acidic/basic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 4-Ethoxy-3-methoxyphenol?

- Methodological Answer:

- Data Reconciliation: Compare assay conditions (e.g., cell lines, exposure duration). For example, acute toxicity (LD₅₀) discrepancies may arise from differences in solvent carriers (DMSO vs. saline) .

- Mechanistic Studies: Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate classification as a non-carcinogen (IARC/ACGIH guidelines) .

Q. What experimental designs are suitable for studying metabolic pathways of 4-Ethoxy-3-methoxyphenol?

- Methodological Answer:

- In Vitro Metabolism: Use hepatic microsomes or recombinant CYP enzymes (e.g., CYP3A4/2D6) to identify primary metabolites via LC-HRMS .

- Dose-Response Analysis: Monitor time-dependent metabolite formation under varying pH and temperature conditions to map kinetic parameters .

Q. How can researchers optimize the synthesis of 4-Ethoxy-3-methoxyphenol to improve yield and scalability?

- Methodological Answer:

- Route Selection: Compare Williamson ether synthesis (3-methoxy-4-hydroxyphenol + ethyl bromide) vs. catalytic O-alkylation (Pd/C, ethanol solvent) .

- Purification: Employ column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol/water .

Q. What analytical methods are recommended for detecting environmental degradation products of 4-Ethoxy-3-methoxyphenol?

- Methodological Answer:

- Degradation Studies: Expose the compound to UV light or oxidizing agents (e.g., H₂O₂), then analyze via GC-MS for byproducts like methoxyquinones or ethoxy cleavage products .

- Quantification: Use EPA Method 8270 for trace analysis in water/soil samples .

Contradictions and Limitations in Current Evidence

- Toxicity Classification: While 4-Ethoxy-3-methoxyphenol is not classified as carcinogenic by IARC/ACGIH, some analogs (e.g., 4-methoxyphenol) show moderate acute toxicity (Category 3, GHS), requiring context-specific risk assessment .

- Spectral Data Gaps: Limited high-resolution mass spectrometry (HRMS) or X-ray crystallography data are available for structural confirmation, necessitating cross-validation with computational modeling (e.g., DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.